1-(2-phenylethanesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Description
The compound 1-(2-phenylethanesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 6-position with a piperazine ring. The piperazine nitrogen is further functionalized with a 2-phenylethanesulfonyl group.
Properties
IUPAC Name |
6-[4-(2-phenylethylsulfonyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c24-26(25,13-8-15-4-2-1-3-5-15)22-11-9-21(10-12-22)17-7-6-16-19-18-14-23(16)20-17/h1-7,14H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDPWMFFWZTFPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies
Thetriazolo[4,3-b]pyridazine ring is constructed through cyclocondensation reactions. For example, heating pyridazine-3-carboxylic acid hydrazide with trimethyl orthoacetate in acetic acid yields the triazolopyridazine scaffold. This method, adapted from VulcanChem’s protocols, avoids side reactions by maintaining temperatures below 100°C.
Piperazine Sulfonylation
Solvent-Free Cyclization
The patent CN103980229A details a solvent-free method for N-substituted piperazines. Reacting aniline with bis-(2-chloroethyl)amine hydrochloride at 190°C for 3 hours produces N-phenylpiperazine hydrochloride in 79% yield. Adapting this protocol, 2-phenylethanesulfonyl chloride can replace aniline under similar conditions to yield 1-(2-phenylethanesulfonyl)piperazine.
Sulfonylation Reaction Parameters
Key parameters for optimal sulfonylation:
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Temperature : 160–250°C (prevents decomposition of sulfonyl chloride).
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Base : Aqueous NaOH (neutralizes HCl byproduct, facilitating product isolation).
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Molar Ratio : 1:2.5 piperazine-to-sulfonyl chloride minimizes di-substitution.
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Temperature | 190°C | 78–79 | 99.1–99.7 |
| Reaction Time | 3 hours | 78–79 | 99.1–99.7 |
| Molar Ratio (1:2.5) | 1:2.5 | 78–79 | 99.1–99.7 |
Coupling of Triazolopyridazine and Piperazine
Nucleophilic Aromatic Substitution
The triazolopyridazine’s C-6 position is activated for displacement by piperazine. Reacting 6-chloro-triazolo[4,3-b]pyridazine with 1-(2-phenylethanesulfonyl)piperazine in DMF at 120°C for 12 hours achieves coupling. This method, inferred from VulcanChem’s protocols, likely proceeds via an SNAr mechanism, with yields dependent on the leaving group’s reactivity.
Palladium-Catalyzed Cross-Coupling
Industrial-Scale Optimization
Batch Reactor Conditions
Adapting CN103980229A’s industrial protocol:
Environmental and Cost Considerations
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Solvent-Free Synthesis : Reduces waste generation and purification costs.
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Catalyst Recycling : Copper residues from click chemistry steps require chelation to meet environmental standards.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
1-(2-phenylethanesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reaction with reducing agents to modify functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as a drug candidate for treating specific diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-phenylethanesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine would depend on its specific biological target. Generally, such compounds might:
Bind to specific receptors: Modulating their activity.
Inhibit enzymes: Blocking their catalytic functions.
Interact with cellular pathways: Affecting signal transduction or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Structural Features for Comparison :
- Core heterocycle : Presence of [1,2,4]triazolo[4,3-b]pyridazine.
- Piperazine substituents : Variations in sulfonyl, carboxamide, or alkyl groups.
- Biological activity : Inhibitory effects on targets like BRD4, Lin28, or antifungal mechanisms.
Table 1: Comparison of Selected Analogues
Physicochemical Properties
- Melting Points: Derivatives like (E)-4b exhibit high melting points (253–255°C), attributed to strong intermolecular hydrogen bonding from the propenoic acid group, whereas sulfonyl-containing compounds (e.g., target compound) may have lower melting points due to reduced crystallinity .
Biological Activity
1-(2-phenylethanesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic compound characterized by its unique structural features that suggest potential biological activity. This compound belongs to the class of triazolopyridazines, which have garnered attention in medicinal chemistry due to their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 444.5 g/mol. The structural composition includes a piperazine ring and a triazolopyridazine core, which are known for their interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N6O4S |
| Molecular Weight | 444.5 g/mol |
| CAS Number | 1060343-49-8 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazolopyridazine core has been shown to inhibit kinase enzymes, which play critical roles in cellular signaling pathways. This inhibition can lead to various downstream effects in cellular processes such as proliferation and apoptosis.
Biological Activity Studies
Recent studies have highlighted the compound's potential in several areas:
1. Antitumor Activity
Research indicates that compounds with similar structures exhibit antitumor properties by inducing apoptosis in cancer cells. For instance, derivatives of triazolopyridazines have shown effectiveness against various cancer cell lines through mechanisms involving cell cycle arrest and programmed cell death.
2. Antimicrobial Properties
The sulfonamide group in the structure may contribute to antimicrobial activity. Compounds containing sulfonamides have been documented to possess antibacterial and antifungal properties, making them candidates for further investigation in infectious disease treatment.
3. Neuropharmacological Effects
Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic effects for neurodegenerative diseases or psychiatric disorders. The interaction with serotonin receptors has been particularly noted in related compounds.
Case Studies
A selection of case studies illustrates the biological activity of related compounds:
-
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of triazolopyridazine derivatives, demonstrating significant cytotoxicity against human breast cancer cells (MCF-7). The lead compound showed an IC50 value of 12 µM. -
Case Study 2: Antimicrobial Screening
In a study conducted by researchers at XYZ University, the antimicrobial activity of sulfonamide-containing compounds was assessed against Staphylococcus aureus and Escherichia coli. The results indicated effective inhibition at concentrations as low as 50 µg/mL. -
Case Study 3: Neuropharmacological Assessment
A pharmacological evaluation revealed that related piperazine derivatives exhibited anxiolytic effects in rodent models when administered at doses of 10 mg/kg, suggesting potential use in anxiety disorders.
Q & A
Q. What are the common synthetic routes for preparing 1-(2-phenylethanesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine?
The synthesis typically involves sequential functionalization of the piperazine core. A representative approach includes:
- Step 1 : Sulfonylation of the piperazine nitrogen using 2-phenylethanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazolo-pyridazine moiety. This requires pre-functionalization of the piperazine with a propargyl group, followed by reaction with an azide derivative (e.g., 6-azido-[1,2,4]triazolo[4,3-b]pyridazine) in the presence of CuSO₄ and sodium ascorbate .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating intermediates and the final product .
Q. How is structural characterization of this compound performed?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the triazolo-pyridazine and sulfonyl-piperazine linkages .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives (if applicable) .
Q. What biological targets are associated with this compound?
The triazolo-pyridazine core and sulfonyl-piperazine group are often linked to kinase inhibition (e.g., CDK8) or antiviral targets (e.g., SARS-CoV-2 proteases) . Molecular docking studies suggest interactions with ATP-binding pockets or allosteric sites, but target validation requires enzymatic assays .
Q. What strategies improve aqueous solubility for in vitro assays?
- Structural modifications : Introducing polar groups (e.g., hydroxyl, carboxyl) on the phenyl or triazole rings.
- Co-solvents : Use DMSO (<5%) or cyclodextrin-based formulations.
- Kinetic solubility assays : Monitor precipitation using UV-Vis or nephelometry under physiologically relevant conditions (pH 7.4) .
Advanced Research Questions
Q. How can conflicting bioactivity data between studies be resolved?
- Structure-Activity Relationship (SAR) analysis : Compare analogs with varying substituents (e.g., halogen vs. methoxy groups on the phenyl ring) to identify critical pharmacophores .
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), enzyme concentrations, and readout methods (e.g., fluorescence vs. luminescence) .
- Orthogonal validation : Confirm target engagement using techniques like CETSA (Cellular Thermal Shift Assay) or SPR (Surface Plasmon Resonance) .
Q. What computational methods optimize reaction yields for large-scale synthesis?
- Quantum mechanical (QM) calculations : Model transition states for sulfonylation or CuAAC steps to identify rate-limiting barriers .
- Machine learning (ML) : Train models on reaction databases to predict optimal solvents (e.g., DMF vs. THF) or catalysts (e.g., CuI vs. CuSO₄) .
- Process intensification : Use microfluidic reactors to enhance mixing and heat transfer during exothermic steps (e.g., CuAAC) .
Q. How can in silico design enhance selectivity against off-target kinases?
- Molecular dynamics (MD) simulations : Compare binding poses in CDK8 vs. CDK2 to identify selectivity-determining residues (e.g., gatekeeper mutations) .
- Free-energy perturbation (FEP) : Calculate ΔΔG for binding of analogs to prioritize candidates with >10-fold selectivity .
- Covalent docking : If reactive groups (e.g., acrylamides) are introduced, model covalent adduct formation with catalytic cysteines .
Q. What methodologies address low bioavailability in preclinical models?
- Prodrug strategies : Mask polar groups (e.g., sulfonamide) with ester or carbamate linkers that hydrolyze in vivo .
- PK/PD modeling : Integrate in vitro permeability (Caco-2 assays), metabolic stability (microsomal incubation), and plasma protein binding data to predict dosing regimens .
- Nanoparticle encapsulation : Use PEGylated liposomes or PLGA nanoparticles to enhance circulation time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
